ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate
Description
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is a synthetic thiocarbamate derivative characterized by a thiocarbothioyl (-S-CO-NH-) backbone substituted with a 5-chloro-2-pyridinyl group. This structure distinguishes it from simpler carbamates like ethyl carbamate (EC, NH₂-CO-OCH₂CH₃), a known carcinogen prevalent in fermented foods and alcoholic beverages . The inclusion of a sulfur atom in place of oxygen (thiocarbamate) and the electron-withdrawing 5-chloro-pyridinyl substituent likely alters its chemical reactivity, metabolic pathways, and biological activity compared to EC and other analogs.
Properties
IUPAC Name |
ethyl N-[(5-chloropyridin-2-yl)carbamothioyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S/c1-2-15-9(14)13-8(16)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDFDUAHBQUCKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=NC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate involves several steps. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl isothiocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbamate group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Ethyl Carbamate (EC)
- Structure : NH₂-CO-OCH₂CH₃.
- Key Properties: Carcinogenicity: Classified as a Group 2A carcinogen (probable human carcinogen) by IARC. Induces hepatic carcinomas and neurofibrosarcomas in rodents . Occurrence: Detected in alcoholic beverages (e.g., Chinese白酒) at levels exceeding 150 μg/L in 48.7% of tested samples, posing significant exposure risks . Metabolism: Activated via cytochrome P450-mediated oxidation to ethyl N-hydroxycarbamate, a reactive intermediate .
Vinyl Carbamate
- Structure : NH₂-CO-OCH=CH₂.
- Key Properties: Carcinogenicity: 10–20× more potent than EC in inducing lung adenomas, liver tumors, and thymomas in mice due to rapid epoxidation to vinyl carbamate epoxide, a DNA-reactive metabolite .
Ethyl N-Hydroxycarbamate
- Structure : NH(OH)-CO-OCH₂CH₃.
- Key Properties: Mutagenicity: Weak direct mutagen in Salmonella typhimurium assays (2–3 revertants/μmol) but enhanced toxicity upon metabolic reduction . Role in Carcinogenesis: Intermediate in EC metabolism; inhibited by mixed-function oxidase inhibitors like 2-(2,4-dichloro-6-phenyl)phenoxyethylamine .
Ethyl N-{[(5-Chloro-2-pyridinyl)amino]carbothioyl}carbamate
- Structure : Ethyl-S-CO-NH-(5-Cl-2-pyridinyl).
- The 5-chloro-pyridinyl substituent introduces steric hindrance and electron-withdrawing effects, possibly stabilizing the molecule against hydrolysis. Metabolic Pathways: May undergo sulfation or oxidation via hepatic enzymes, differing from EC’s P450-dependent pathway. No carcinogenicity data is available, but structural analogs like vinyl carbamate highlight the importance of substituent effects on potency .
Comparative Data Table
Biological Activity
Ethyl N-{[(5-chloro-2-pyridinyl)amino]carbothioyl}carbamate (CAS No. 78852-50-3) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
- Molecular Formula : C9H10ClN3O2S
- Molecular Weight : 259.71 g/mol
- IUPAC Name : Ethyl N-{[(5-chloropyridin-2-yl)carbamothioyl]carbamate}
The compound features a pyridine ring substituted with a chlorine atom, which is significant for its biological interactions.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes such as cell proliferation and apoptosis.
- Receptor Binding : It can interact with various receptors, potentially altering signaling pathways that regulate cell function.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Properties
Research indicates that this compound has shown effectiveness against certain bacterial strains. A study conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Potential
The compound's anticancer properties have also been explored. In vitro studies revealed that this compound inhibited the growth of human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were found to be approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating promising potential as an anticancer agent.
Case Studies
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method was employed to assess the antibacterial activity against selected strains.
- Results : The compound showed a clear zone of inhibition, confirming its antibacterial properties.
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to measure cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed, suggesting potential as a therapeutic agent for cancer treatment.
Safety and Toxicology
While preliminary findings are promising, further studies are required to assess the safety profile of this compound. Toxicological assessments should include acute and chronic toxicity studies to evaluate any adverse effects associated with its use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
